Dichloroglyoxime

Description

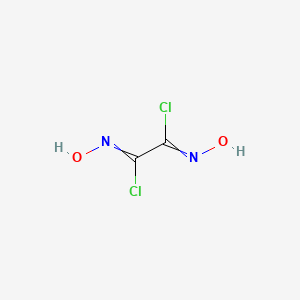

Dichloroglyoxime (Cl₂GmH₂; C₂H₂Cl₂N₂O₂) is a chlorinated derivative of glyoxime (H₂Gm), synthesized via chlorination of glyoxime in ethylene glycol or nitromethane under controlled conditions . It is a versatile precursor in coordination chemistry and energetic materials synthesis due to its reactive dichloro-substituted oxime structure. Analytical characterization includes UV-vis spectroscopy, NMR, and MALDI-TOF mass spectrometry, confirming its stability and purity . Key applications include industrial antibacterial agents, preservatives, and intermediates for metal clathrochelates and nitrogen-rich compounds .

Properties

IUPAC Name |

N,N'-dihydroxyethanediimidoyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVJAPIQPIIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062117 | |

| Record name | Ethanediimidoyl dichloride, dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-44-0 | |

| Record name | Dichloroglyoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanediimidoyl dichloride, dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Simultaneous Charging of Reactants

The European Patent EP0636605A1 introduces a method where glyoxime dissolved in an organic solvent (e.g., diethylene glycol monomethyl ether) is simultaneously charged with chlorine gas into a reaction vessel. This approach ensures a stoichiometric excess of chlorine (≥2 moles per mole of glyoxime), driving the reaction toward DCG formation while minimizing MCG decomposition.

Key Steps:

-

Glyoxime Preparation : Glyoxal reacts with hydroxylamine sulfate or free hydroxylamine in an acid medium.

-

Solvent Exchange : Water is removed via azeotropic distillation with a high-boiling organic solvent (e.g., ethylene glycol derivatives).

-

Chlorination : Chlorine is introduced at temperatures ≤5°C, achieving yields up to 93.0% (Example 3).

Advantages:

-

Safety : Intermediates remain in solution, reducing explosion risks.

-

Scalability : Demonstrated in batches producing ~1.5 kg of DCG.

Low-Temperature Synthesis in Alcoholic Solvents

Methodology and Optimization

The Chinese Patent CN104276978A outlines a low-temperature chlorination method using alcoholic solvents (e.g., methanol, ethanol). Glyoxime is dissolved in pre-cooled alcohol (-40°C to -20°C), followed by chlorine saturation. After gradual warming to room temperature, DCG is isolated via evaporation and washing with trichloromethane.

Reaction Conditions:

-

Temperature : -40°C to -20°C during chlorination.

-

Molar Ratios : Chlorine-to-glyoxime ratios of 1:1 to 10:1.

Challenges:

-

Thermal Management : Exothermic reactions require precise cooling to avoid MCG decomposition.

-

Solvent Limitations : Methanol and ethanol are unsuitable for large-scale production due to low boiling points.

Comparative Analysis of Preparation Methods

Key Findings:

Chemical Reactions Analysis

Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxime derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly used.

Major Products: The major products formed from these reactions include various oxime, amine, and substituted derivatives, which have applications in different fields .

Scientific Research Applications

Analytical Chemistry

Detection of Metal Ions

Dichloroglyoxime is primarily used as a reagent for the detection of nickel and other metal ions. Its ability to form stable complexes with these metals allows for reliable analysis in various samples, including environmental and industrial materials. The chelation properties make it an essential tool for metal analysis, providing sensitivity and specificity in detection methods.

Case Study: Nickel Analysis

In a study focusing on the detection of nickel in wastewater samples, this compound was employed to form a colored complex with nickel ions, facilitating spectrophotometric measurement. The method demonstrated high sensitivity and was effective in quantifying nickel concentrations below regulatory limits .

Organic Synthesis

Synthesis of Oxime Derivatives

DCG is instrumental in organic synthesis, particularly in the preparation of oxime derivatives. These derivatives are valuable intermediates in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various transformations that yield complex organic molecules.

Case Study: Synthesis of TKX-50

A notable application of this compound was its use as an intermediate in the synthesis of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), an insensitive energetic material. The synthesis involved using protected diazidoglyoxime derivatives to enhance safety during the process, showcasing DCG's role in developing high-energy compounds .

Coordination Chemistry

Ligand for Metal Complexes

this compound acts as a ligand in coordination complexes, enhancing the properties of metal ions used in catalysis and materials science. The formation of metal-Dichloroglyoxime complexes can lead to improved catalytic activity and stability.

Case Study: Cobalt Complexes

Research involving the template condensation of this compound with pentafluorophenylboronic acid yielded iron and cobalt(II) hexachloroclathrochelate precursors. These complexes were characterized using various analytical techniques, demonstrating their potential for applications in electrocatalysis and redox reactions .

Environmental Monitoring

Detection of Metal Pollutants

this compound is also utilized in environmental studies to detect and quantify metal pollutants. Its chelation properties enable effective monitoring of soil and water quality, making it a valuable tool for environmental scientists.

Case Study: Soil Quality Assessment

In a research project aimed at assessing soil contamination levels, this compound was used to extract nickel from soil samples. The results indicated that DCG could effectively quantify nickel levels, contributing to environmental assessments and remediation efforts .

Pharmaceutical Development

Drug Formulation Applications

The unique chemical properties of this compound make it useful in drug formulation processes. Its ability to interact with biological pathways allows researchers to explore its potential as a pharmaceutical agent.

Case Study: Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various pathogens at low concentrations. This property positions DCG as a candidate for further exploration in pharmaceutical applications targeting infections .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Analytical Chemistry | Detection of Nickel | High sensitivity for nickel analysis |

| Organic Synthesis | Synthesis of TKX-50 | Safe synthesis using protected intermediates |

| Coordination Chemistry | Ligand for Metal Complexes | Enhanced catalytic activity |

| Environmental Monitoring | Detection of Metal Pollutants | Effective quantification in soil samples |

| Pharmaceutical Development | Antimicrobial Activity | Effective against pathogens at low concentrations |

Mechanism of Action

The mechanism of action of ethanediimidoyl dichloride, dihydroxy- involves its ability to form coordination complexes with metal ions through its bidentate ligand properties. The compound has two donor sites (hydroxyl and chlorine groups) that bind to metal ions, forming stable complexes. This chelation process is crucial for its applications in metal-ion interaction studies and environmental remediation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glyoxime (H₂Gm)

- Structure : Unsubstituted oxime (C₂H₄N₂O₂).

- Reactivity : Less reactive than Dichloroglyoxime due to the absence of electron-withdrawing chlorine substituents. Serves as the precursor for this compound synthesis .

Diaziglyoxime

- Structure : Azide-substituted derivative (N₃ groups replace Cl in this compound).

- Reactivity : Highly unstable at room temperature, requiring refrigeration for storage. Reacts with isocyanates to form diazioxalimides, which are also unstable .

- Applications : Intermediate in synthesizing tetrazole-based energetic materials (e.g., TKX-50) .

Diaminoglyoxime

- Structure: Amino-substituted derivative (NH₂ groups replace Cl).

- Reactivity : Forms stable complexes with amines, exhibiting enhanced solubility in polar solvents compared to this compound .

Iron and Cobalt Clathrochelates

- Structure : this compound acts as a ribbed ligand in cage complexes with Fe(II) or Co(II/III) ions .

- Reactivity : Stable under harsh conditions (e.g., trifluoroacetic acid media). Superhydrophobic variants with fluorinated shells exhibit unique materials properties .

- Applications : Protein interaction studies (ICD-reporters), catalysis, and corrosion-resistant coatings .

Bis-Isoxazole Derivatives

- Structure : Synthesized from this compound via cycloaddition with alkynes (e.g., propargyl alcohol) .

- Reactivity : High-energy compounds with melt-castable properties. For example, 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN) is a potent explosive .

- Applications : Energetic materials for defense and aerospace industries .

Tetrazole-Based Energetic Salts

- Structure : Derived from diazidoglyoxime (intermediate from this compound and NaN₃) .

- Reactivity : High energy density but sensitive to external stimuli. Example: Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) .

- Applications : Environmentally friendly explosives with superior detonation velocity compared to RDX .

Comparative Data Table

Research Findings and Limitations

- This compound’s Versatility : Its dual chloro groups enable diverse reactivity, but synthesis requires hazardous chlorine gas or expensive reagents (e.g., N-chlorosuccinimide) .

- Energetic Materials Trade-offs : Derivatives like TKX-50 offer eco-friendly profiles but require complex multi-step syntheses .

- Stability Challenges : Diaziglyoxime and diazioxalimides degrade rapidly, limiting their practical utility .

Biological Activity

Dichloroglyoxime, a compound derived from glyoxime, has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms of action, antimicrobial properties, and potential therapeutic uses, supported by case studies and research findings.

This compound (DClH₂) is characterized by its two chlorine atoms attached to a glyoxime structure. Its unique chemical configuration allows it to participate in various reactions, making it a valuable compound for synthesis in medicinal chemistry. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

This compound has been studied for its inhibitory effects on several biological enzymes. Notably, it has shown significant inhibition of lysozyme activity, which is crucial for bacterial cell wall degradation. This property positions this compound as a potential candidate for developing antibacterial agents.

Comparison with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two chlorine atoms on glyoxime | Antibacterial, enzyme inhibition |

| Glyoxime | Lacks chlorine; simpler structure | Limited biological activity |

| Disulfanilamide Glyoxime | Contains sulfanilamide moiety | Unique coordination chemistry |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluated its derivatives synthesized from this compound with p-aminobenzoic acid and p-aminotoluene. The resulting vic-dioximes displayed moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria such as Bacillus subtilis and Pseudomonas fluorescens, with minimum inhibitory concentrations (MICs) ranging from 70 to 150 µg/mL .

Case Study: Synthesis and Testing of Vic-Dioximes

In a notable study published in 2021, researchers synthesized vic-dioximes from this compound and assessed their biological activity against several microorganisms. The results indicated that these compounds not only retained the antibacterial properties of this compound but also exhibited antifungal activity against Candida utilis and Saccharomyces cerevisiae.

Table: Antimicrobial Activity of Vic-Dioximes Derived from this compound

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Bis(p-aminobenzoic acid)-glyoxime hydrate | 70-150 | Bacillus subtilis, Pseudomonas fluorescens |

| Bis(di-p-aminotoluene)-glyoxime mono hydrate | 80-160 | Xanthomonas campestris, Erwinia amylovora |

| Bis(p-aminobenzoic acid)-glyoxime hydrate | 100-200 | Candida utilis, Saccharomyces cerevisiae |

Potential Therapeutic Applications

The antibacterial properties of this compound suggest its potential use in developing new antibiotics. Furthermore, preliminary studies indicate that it may possess anti-cancer properties; however, more research is needed to fully elucidate these effects . The compound's ability to inhibit specific enzymes also opens avenues for its application in biochemical research as a tool for studying enzyme mechanisms.

Q & A

Q. What are the optimal reaction conditions for synthesizing Dichloroglyoxime, and how do micro-channel reactors improve efficiency compared to traditional batch methods?

this compound is synthesized via chlorination of glyoxime. In micro-channel reactors, optimal conditions include a temperature of -10°C, a Cl₂:glyoxime molar ratio of 2.2, and a retention time of 90 seconds, yielding 85% product . Traditional batch reactors require harsher conditions (-30°C, molar ratio 2.5, 6-hour retention time) with lower yields (78%) . Microreactors enhance heat/mass transfer, reduce chlorine usage, and improve safety .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- IR spectroscopy : Identifies oximic (N-O) and imine (C=N) groups .

- NMR (¹H, ¹³C, ¹⁵N) : Confirms molecular structure and hydrogen bonding .

- Single-crystal X-ray diffraction : Resolves stereoisomerism (anti-(E,E), amfi-(E,Z), sin-(Z,Z)) and coordination modes in metal complexes .

- Elemental analysis : Validates purity via C, H, N, and halogen content .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Document reaction parameters (temperature, molar ratios, mixing efficiency).

- Validate purity using chromatographic (HPLC) and spectroscopic methods .

- Cross-reference data with the Cambridge Structural Database (CSD) for crystallographic consistency .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in designing transition metal clathrochelates and perfluorinated ligands?

this compound serves as a precursor for ligands like perfluoro-α-benzildioxime. Its two oximic groups enable N-N chelation with metals (e.g., Co, Fe), forming stable clathrochelates . Fluorinated derivatives enhance thermal stability and electron-withdrawing effects, critical for catalytic applications . Stereoisomerism (anti vs. syn configurations) dictates ligand flexibility and metal coordination geometry .

Q. How can contradictions in reported antimicrobial activities of this compound-based vic-dioximes be systematically addressed?

- Comparative analysis : Replicate studies under standardized conditions (e.g., MIC testing at 70–150 μg/mL against Bacillus subtilis and Candida utilis) .

- Data validation : Use statistical tools (ANOVA) to assess variability in inhibition zones or growth curves .

- Control experiments : Verify compound stability in assay media to rule out degradation artifacts .

Q. What computational strategies are effective for modeling this compound’s reactivity in coordination chemistry?

- DFT calculations : Predict electronic structures and reaction pathways for chlorination or ligand substitution .

- Molecular docking : Simulate interactions between this compound derivatives and bacterial/fungal targets (e.g., Xanthomonas campestris enzymes) .

- CSD mining : Analyze crystallographic data to identify trends in bond lengths/angles across metal complexes .

Q. How do intramolecular hydrogen bonds in this compound derivatives influence their antimicrobial efficacy?

Hydrogen bonds between oximic groups stabilize ligand conformations, enhancing bioavailability. For example, bis(di-p-aminotoluene)glyoxime trihydrate shows stronger activity against Erwinia amylovora due to improved membrane penetration . Disruption of these bonds (e.g., via boron encapsulation) reduces activity, highlighting their structural importance .

Methodological Guidelines

- Experimental Design : Use response surface methodology (RSM) to optimize synthesis parameters .

- Data Presentation : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended datasets in supplementary materials .

- Ethical Compliance : Avoid data fabrication; disclose conflicts of interest and funding sources per ethical publication standards .

Q. Tables

| Synthesis Method | Temperature (°C) | Cl₂:Glyoxime Ratio | Retention Time | Yield (%) |

|---|---|---|---|---|

| Micro-channel Reactor | -10 | 2.2 | 90 s | 85 |

| Batch Reactor | -30 | 2.5 | 6 h | 78 |

| Data sourced from |

| Antimicrobial Activity (MIC, μg/mL) | Bacillus subtilis | Candida utilis | Xanthomonas campestris |

|---|---|---|---|

| This compound Derivative A | 70 | 90 | 110 |

| This compound Derivative B | 85 | 150 | 130 |

| Data adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.